molecular formula C8H12F3NO B7724750 1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one

1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one

Cat. No.: B7724750
M. Wt: 195.18 g/mol
InChI Key: BKNFRFGKUBBQME-XQRVVYSFSA-N
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Description

1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one is a fluorinated organic compound with the molecular formula C8H12F3NO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its structure features a trifluoromethyl group, an isopropylamino group, and a pentenone backbone, contributing to its reactivity and versatility .

Preparation Methods

The synthesis of 1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one typically involves the reaction of trifluoroacetone with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the desired product with high purity .

Industrial production methods may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction conditions and higher yields. These methods also incorporate advanced purification techniques, such as chromatography, to ensure the quality of the final product .

Chemical Reactions Analysis

1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

1,1,1-Trifluoro-4-isopropylaminopent-3-en-2-one can be compared with other fluorinated compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl and isopropylamino groups, which confer distinct chemical and biological properties, making it valuable for diverse applications.

Properties

IUPAC Name

(Z)-1,1,1-trifluoro-4-(propan-2-ylamino)pent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3NO/c1-5(2)12-6(3)4-7(13)8(9,10)11/h4-5,12H,1-3H3/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNFRFGKUBBQME-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=CC(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N/C(=C\C(=O)C(F)(F)F)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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